Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate
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Overview
Description
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring, with an ethyl acetate moiety attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-(trifluoromethyl)pyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The ethyl bromoacetate undergoes nucleophilic substitution with 6-chloro-4-(trifluoromethyl)pyridine, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate can be compared with other similar compounds, such as:
Ethyl [6-chloro-4-(methyl)pyridin-2-YL]acetate: This compound has a methyl group instead of a trifluoromethyl group, which can affect its chemical properties and reactivity.
Ethyl [6-chloro-4-(fluoro)pyridin-2-YL]acetate: The presence of a fluoro group instead of a trifluoromethyl group can lead to differences in biological activity and applications.
Ethyl [6-chloro-4-(bromo)pyridin-2-YL]acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(10(12,13)14)4-8(11)15-7/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIZPQILOAARDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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